

Spectroscopic Profile of 2-Hydroxy-5-methylisophthalaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylisophthalaldehyde

Cat. No.: B162609

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, 2-Hydroxy-**5-methylisophthalaldehyde** (CAS No: 7310-95-4). The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a key building block in the synthesis of Schiff base ligands and other complex organic molecules.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Hydroxy-**5-methylisophthalaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of 2-Hydroxy-**5-methylisophthalaldehyde** exhibits distinct signals corresponding to the aromatic, aldehyde, hydroxyl, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.0	Singlet (broad)	-OH (hydroxyl proton)
~10.2	Singlet	-CHO (aldehyde protons)
~7.8	Singlet	Ar-H (aromatic protons)
~2.3	Singlet	-CH ₃ (methyl proton)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in 2-Hydroxy-**5-methylisophthalaldehyde** gives rise to a distinct signal in the spectrum.

Chemical Shift (δ) ppm	Assignment
~192	-CHO (aldehyde carbons)
~160	C-OH (aromatic carbon attached to hydroxyl)
~140	C-CH ₃ (aromatic carbon attached to methyl)
~135	C-H (aromatic carbons)
~125	C-CHO (aromatic carbons attached to aldehyde)
~20	-CH ₃ (methyl carbon)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-**5-methylisophthalaldehyde** shows characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl group)
~2920	Medium	C-H stretch (methyl group)
~2850	Medium	C-H stretch (aldehyde group)
~1680	Strong	C=O stretch (aldehyde group)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The mass spectrum of 2-Hydroxy-5-methylisophthalaldehyde confirms its molecular weight.^[2]

m/z	Relative Intensity (%)	Assignment
164	High	[M] ⁺ (Molecular ion)
163	High	[M-H] ⁺
135	Medium	[M-CHO] ⁺
107	Medium	[M-CHO-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 2-Hydroxy-5-methylisophthalaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- **Instrumentation:** NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain the ^{13}C NMR spectrum, resulting in a spectrum of singlets for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of 2-Hydroxy-5-methylisophthalaldehyde (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm^{-1}). The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample of 2-Hydroxy-5-methylisophthalaldehyde is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after

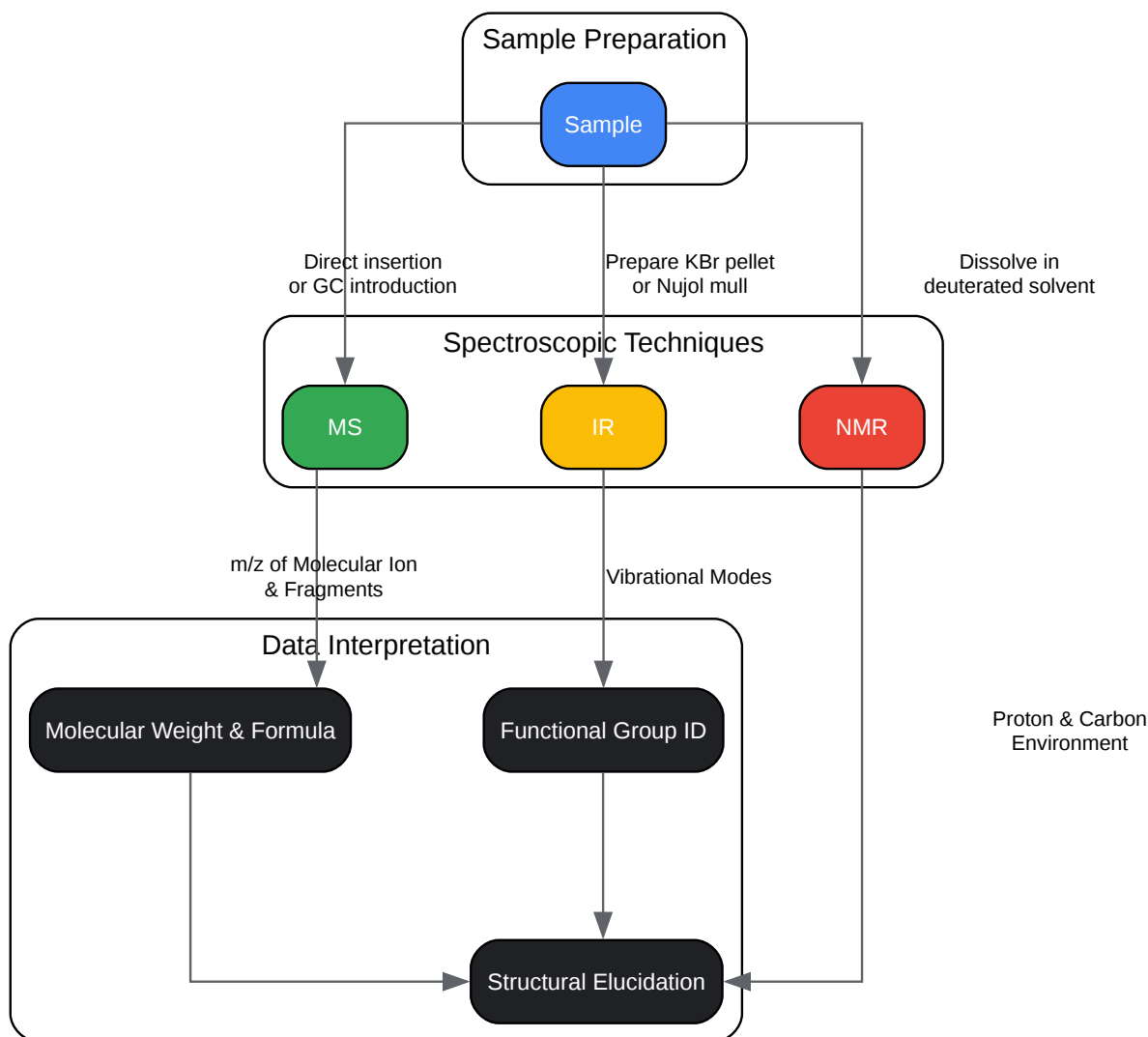
separation by gas chromatography (GC-MS).

- **Ionization Method (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, characteristic charged species.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The mass spectrum is plotted as relative intensity versus m/z . The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Hydroxy-5-methylisophthalaldehyde.

Workflow for Spectroscopic Analysis of 2-Hydroxy-5-methylisophthalaldehyde



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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